molecular formula C19H24N4O4S B2981538 N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899993-57-8

N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2981538
CAS No.: 899993-57-8
M. Wt: 404.49
InChI Key: DSAYAJOXJDCLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a structurally complex molecule featuring:

  • A tetrahydrofuran-2-ylmethyl substituent at position 1, enhancing solubility and steric flexibility compared to rigid aromatic substituents.
  • A thioacetamide bridge (2-((2-oxo-...-yl)thio)acetamide), a common motif in bioactive molecules due to its ability to engage in sulfur-mediated interactions.

While specific data on its synthesis yield, melting point, or bioactivity are unavailable in the provided evidence, its structural analogs (e.g., quinazolinone-thioacetamide derivatives) suggest a molecular weight range of 400–450 g/mol and moderate-to-high melting points (150–315°C) depending on substituent polarity .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12-9-16(22-27-12)20-17(24)11-28-18-14-6-2-3-7-15(14)23(19(25)21-18)10-13-5-4-8-26-13/h9,13H,2-8,10-11H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAYAJOXJDCLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS#: 899993-38-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C18H22N4O4SC_{18}H_{22}N_{4}O_{4}S, with a molecular weight of 390.5 g/mol. Its structure includes an isoxazole ring and a hexahydroquinazoline moiety, which are known for their diverse biological activities.

PropertyValue
CAS Number899993-38-5
Molecular FormulaC₁₈H₂₂N₄O₄S
Molecular Weight390.5 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of dihydropyrimidine and quinazolinone have demonstrated antibacterial and antifungal activities. The presence of the isoxazole and thioacetamide groups in this compound suggests potential efficacy against various pathogens.

Anticancer Properties

Studies have shown that compounds containing the quinazoline scaffold exhibit anticancer properties. For instance, one study reported that specific quinazolinone derivatives exhibited significant cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The compound may share these properties due to its structural similarities.

Insecticidal Activity

The compound’s potential as an insecticide has been explored in various studies. For example, related compounds have shown larvicidal activity against mosquito larvae, with notable mortality rates at specific concentrations. A study indicated that similar derivatives achieved up to 100% mortality in treated larvae at higher concentrations .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors or ion channels, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives induce oxidative stress in target cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

In vitro studies on quinazoline derivatives revealed potent anticancer activity against multiple cancer cell lines. The mechanism was primarily through apoptosis induction via mitochondrial pathways . This suggests that N-(5-methylisoxazol-3-yl)-2((2-oxo-1-(tetrahydrofuran-2-y)methyl)-1,2,5,6,7,8-tetrahydroquinazolin-4-y)thio)acetamide could exhibit similar effects.

Study 3: Insecticidal Properties

A study on larvicidal activity assessed the effectiveness of various thioacetamide derivatives against Anopheles arabiensis larvae. Results showed significant mortality rates at concentrations as low as 0.5 µg/mL for some derivatives . This indicates the potential application of N-(5-methylisoxazol-3-y)-2((2-oxo-(tetrahydrofuran -2-y)methyl)-1,2,5,6,7,-8-tetrahydroquinazolin -4-y)thio)acetamide in pest control.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Property Target Compound Compound 9 () Compound 8 ()
Molecular Weight (g/mol) ~400–450 (estimated) Not reported 395.5 (analog in )
Solubility Likely moderate (THF) Low (chlorophenyl group) Low (sulfamoyl group)
Bioactivity Not reported Anticandidal (analogs in ) Antimicrobial (analogs in )

Key Observations:

  • Solubility: The tetrahydrofuran group in the target compound may enhance aqueous solubility compared to aromatic substituents (e.g., 4-chlorophenyl in ) due to increased polarity .

Structure-Activity Relationship (SAR) Insights

  • Thioacetamide Linkage: The sulfur atom in the thioacetamide bridge may enhance redox activity or metal chelation, a feature exploited in antimicrobial agents .
  • Tetrahydrofuran vs. Aromatic Substituents: The tetrahydrofuran-2-ylmethyl group likely reduces cytotoxicity compared to nitro- or chloro-substituted analogs, as seen in similar compounds .

Q & A

Q. What are the standard synthetic routes for N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

The synthesis typically involves coupling a thiol-containing quinazolinone derivative with a chloroacetamide intermediate. For example, refluxing 2-amino-5-methylisoxazole with chloroacetyl chloride in the presence of triethylamine (as a base) generates the acetamide backbone. Subsequent thioether formation can be achieved via nucleophilic substitution using a pre-synthesized tetrahydrofuran-modified quinazolinone thiol . Purification often employs recrystallization from solvents like pet-ether or ethanol-DMF mixtures .

Q. How can researchers optimize purification of this compound to achieve >95% purity?

Recrystallization is a standard method, but solvent selection is critical. For instance, using a 1:1 ethanol-DMF mixture improves yield and purity by dissolving polar byproducts while precipitating the target compound. Column chromatography (silica gel, ethyl acetate/hexane gradient) may further resolve structurally similar impurities . Monitoring via TLC (e.g., Rf = 0.5 in ethyl acetate/hexane 3:7) ensures reaction completion .

Q. What spectroscopic techniques are essential for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm the presence of the tetrahydrofuran methyl group (δ ~3.5–4.0 ppm for CH2_2-O) and the isoxazole ring (δ ~6.2 ppm for the isoxazole proton) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ expected at m/z 435.18) validates molecular formula consistency .
  • IR : Peaks at ~1650 cm1^{-1} (C=O) and ~2550 cm1^{-1} (S-H, if present in intermediates) confirm functional groups .

Intermediate Research Questions

Q. How can reaction conditions be optimized to improve yield in thioether bond formation?

A Design of Experiments (DoE) approach is recommended. For example, varying temperature (20–80°C), solvent polarity (dioxane vs. DMF), and base (triethylamine vs. K2_2CO3_3) can identify optimal conditions. Bayesian optimization algorithms have shown success in similar systems, reducing trial counts by 30–50% compared to manual screening .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

Key issues include:

  • Exothermic reactions : Gradual addition of chloroacetyl chloride under cooling (0–5°C) prevents decomposition .
  • Solvent volume : Switching to flow chemistry (e.g., continuous-flow reactors) improves heat dissipation and reduces side reactions during scale-up .
  • Byproduct accumulation : In-line LC-MS monitoring detects intermediates, enabling real-time adjustments .

Q. Which analytical methods are suitable for tracking reactive intermediates?

  • HPLC-DAD : Quantifies intermediates using UV-Vis spectra (λ = 254 nm for quinazolinone derivatives) .
  • LC-HRMS : Identifies transient species (e.g., sulfenic acid intermediates) with ppm-level mass accuracy .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC50_{50}50​ values) be resolved?

Contradictions may stem from pH-dependent solubility or reactivity . For example, antimicrobial activity of similar thiadiazole derivatives varies significantly at pH 5.5 vs. 7.4 due to protonation of the thioether group . Standardize assay conditions (pH, temperature) and validate via dose-response curves under controlled environments.

Q. What strategies address regioselectivity issues during isoxazole-quinazolinone coupling?

  • Steric control : Bulky bases (e.g., DIPEA) favor coupling at the less hindered nitrogen of the quinazolinone .
  • Catalytic directing groups : Temporary protection of the quinazolinone’s 2-oxo group with Boc enhances selectivity for the 4-thiol position .

Q. Can computational modeling predict reaction pathways or bioactivity?

Yes. DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) model transition states in thioether formation, identifying energy barriers for competing pathways . For bioactivity, molecular docking (AutoDock Vina) against target proteins (e.g., DHFR for anticancer activity) prioritizes derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.